molecular formula C15H14N2O2 B11186704 N'-[(E)-(2-hydroxy-5-methylphenyl)methylidene]benzohydrazide

N'-[(E)-(2-hydroxy-5-methylphenyl)methylidene]benzohydrazide

Cat. No.: B11186704
M. Wt: 254.28 g/mol
InChI Key: FLHPVQNUFBOETD-MHWRWJLKSA-N
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Description

N’-[(E)-(2-hydroxy-5-methylphenyl)methylidene]benzohydrazide is a hydrazone derivative known for its versatile chemical properties and potential applications in various fields. Hydrazones are a class of organic compounds characterized by the presence of the functional group R1R2C=NNH2. This compound is particularly interesting due to its potential biological activities and its role in the synthesis of coordination complexes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(E)-(2-hydroxy-5-methylphenyl)methylidene]benzohydrazide typically involves the condensation reaction between 2-hydroxy-5-methylbenzaldehyde and benzohydrazide. The reaction is usually carried out in an ethanol solvent under reflux conditions for several hours. The product is then purified by recrystallization from ethanol .

Industrial Production Methods

While specific industrial production methods for N’-[(E)-(2-hydroxy-5-methylphenyl)methylidene]benzohydrazide are not well-documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions to increase yield and purity, and employing industrial-scale equipment for reflux and recrystallization.

Chemical Reactions Analysis

Types of Reactions

N’-[(E)-(2-hydroxy-5-methylphenyl)methylidene]benzohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.

    Substitution: The hydrazone group can participate in nucleophilic substitution reactions, particularly with electrophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Electrophiles such as alkyl halides in the presence of a base.

Major Products Formed

    Oxidation: Corresponding carboxylic acids or ketones.

    Reduction: Corresponding amines.

    Substitution: Substituted hydrazones.

Mechanism of Action

The mechanism of action of N’-[(E)-(2-hydroxy-5-methylphenyl)methylidene]benzohydrazide varies depending on its application:

Comparison with Similar Compounds

N’-[(E)-(2-hydroxy-5-methylphenyl)methylidene]benzohydrazide can be compared with other hydrazone derivatives:

N’-[(E)-(2-hydroxy-5-methylphenyl)methylidene]benzohydrazide stands out due to its unique combination of hydroxyl and methyl groups, which contribute to its distinct chemical reactivity and biological activities.

Properties

Molecular Formula

C15H14N2O2

Molecular Weight

254.28 g/mol

IUPAC Name

N-[(E)-(2-hydroxy-5-methylphenyl)methylideneamino]benzamide

InChI

InChI=1S/C15H14N2O2/c1-11-7-8-14(18)13(9-11)10-16-17-15(19)12-5-3-2-4-6-12/h2-10,18H,1H3,(H,17,19)/b16-10+

InChI Key

FLHPVQNUFBOETD-MHWRWJLKSA-N

Isomeric SMILES

CC1=CC(=C(C=C1)O)/C=N/NC(=O)C2=CC=CC=C2

Canonical SMILES

CC1=CC(=C(C=C1)O)C=NNC(=O)C2=CC=CC=C2

Origin of Product

United States

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